2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole typically involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol, using glacial acetic acid as a catalyst . The reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring. The product is then characterized using techniques such as 1H and 13C NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole can be compared with other similar compounds, such as:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound also contains pyrazole and thiazole rings and exhibits similar biological activities.
Pyrazole derivatives: These compounds are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems.
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C13H13N3OS/c1-8-7-9(2)16(15-8)13-14-12-10(17-3)5-4-6-11(12)18-13/h4-7H,1-3H3 |
InChI Key |
IMPVSFLQPJLUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3S2)OC)C |
Origin of Product |
United States |
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